(E)-2-(1-(5-Methyl-2-thienyl)ethylidene)hydrazinecarbothioamide
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Overview
Description
(E)-2-(1-(5-Methyl-2-thienyl)ethylidene)hydrazinecarbothioamide is an organic compound that belongs to the class of hydrazinecarbothioamides This compound is characterized by the presence of a thienyl group, which is a sulfur-containing heterocycle, and a hydrazinecarbothioamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(1-(5-Methyl-2-thienyl)ethylidene)hydrazinecarbothioamide typically involves the condensation of 5-methyl-2-thiophenecarboxaldehyde with thiosemicarbazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction can be represented as follows:
5-Methyl-2-thiophenecarboxaldehyde+Thiosemicarbazide→this compound
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(1-(5-Methyl-2-thienyl)ethylidene)hydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.
Substitution: The thienyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrazine derivatives.
Substitution: Halogenated or nitrated thienyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-2-(1-(5-Methyl-2-thienyl)ethylidene)hydrazinecarbothioamide is used as a building block for the synthesis of more complex molecules
Biology
The compound has shown potential as a bioactive molecule. It has been studied for its antimicrobial and antifungal properties. Researchers are exploring its potential as a lead compound for the development of new drugs.
Medicine
In medicinal chemistry, this compound is being investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
The compound’s unique properties make it useful in the development of materials with specific characteristics
Mechanism of Action
The mechanism of action of (E)-2-(1-(5-Methyl-2-thienyl)ethylidene)hydrazinecarbothioamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with proteins and nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-(1-(2-Thienyl)ethylidene)hydrazinecarbothioamide
- (E)-2-(1-(3-Methyl-2-thienyl)ethylidene)hydrazinecarbothioamide
- (E)-2-(1-(4-Methyl-2-thienyl)ethylidene)hydrazinecarbothioamide
Uniqueness
(E)-2-(1-(5-Methyl-2-thienyl)ethylidene)hydrazinecarbothioamide is unique due to the presence of the 5-methyl group on the thienyl ring. This structural feature can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds.
Properties
CAS No. |
174502-97-7 |
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Molecular Formula |
C8H11N3S2 |
Molecular Weight |
213.3 g/mol |
IUPAC Name |
[(E)-1-(5-methylthiophen-2-yl)ethylideneamino]thiourea |
InChI |
InChI=1S/C8H11N3S2/c1-5-3-4-7(13-5)6(2)10-11-8(9)12/h3-4H,1-2H3,(H3,9,11,12)/b10-6+ |
InChI Key |
LKWGXOFBVBYUOQ-UXBLZVDNSA-N |
Isomeric SMILES |
CC1=CC=C(S1)/C(=N/NC(=S)N)/C |
Canonical SMILES |
CC1=CC=C(S1)C(=NNC(=S)N)C |
Origin of Product |
United States |
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